



(1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, serves as a critical building block in asymmetric synthesis and the development of pharmaceuticals where specific stereochemistry is paramount for biological activity.[1] Its unique three-dimensional structure dictates its function as a chiral auxiliary and ligand in stereoselective reactions. This guide provides a detailed structural analysis of this compound, integrating spectroscopic and crystallographic data, alongside standardized experimental protocols.

I. Spectroscopic Characterization

Spectroscopic methods provide foundational information on the molecular structure and functional groups of **(1R,2S)-2-Amino-1,2-diphenylethanol**.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework and the chemical environment of each atom. The spectra are characterized by signals corresponding to the two phenyl rings and the ethanolic backbone.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, TMS)



Assignment	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
СН-ОН	4.85 (d)	76.5
CH-NH ₂	4.21 (d)	60.2
NH ₂	2.15 (s, br)	-
ОН	3.40 (s, br)	-
Phenyl H	7.20-7.45 (m)	-
Phenyl C (ipso)	-	142.1, 140.8
Phenyl C (ortho, meta, para)	-	126.9-128.5

B. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum of **(1R,2S)-2-Amino-1,2-diphenylethanol** is distinguished by the vibrational frequencies of its hydroxyl and amino groups.[2]

Table 2: Key Infrared (IR) Absorption Frequencies

Vibrational Mode	Frequency (cm ⁻¹)	Appearance
O-H Stretch (Alcohol)	3350-3450	Broad
N-H Stretch (Amine)	3250-3350	Medium
C-H Stretch (Aromatic)	3020-3080	Sharp
C-H Stretch (Aliphatic)	2850-2960	Sharp
C=C Stretch (Aromatic)	1450-1600	Sharp, Multiple Bands
C-O Stretch (Alcohol)	1050-1150	Strong

II. Crystallographic Analysis

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute



stereochemistry. The crystal structure of the racemic cis-2-amino-1,2-diphenylethanol reveals that enantiomers aggregate and are linked by O—H···N hydrogen bonds, forming helical columnar structures.[3]

Table 3: Selected Crystallographic Data and Geometric Parameters

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/a 1
Unit Cell Dimensions	
a (Å)	16.7752
b (Å)	5.7573
c (Å)	12.2887
β (°)	105.680
Bond Lengths (Å)	
O1—C1	1.4213
N1—C2	1.4732
Bond Angles (°)	
O1—C1—C2	107.90
N1—C2—C1	106.72
Hydrogen Bond (Å, °)	
O1—H13···N1	2.7977 (D···A)

Data corresponds to the racemic cis-isomer.[3][4]

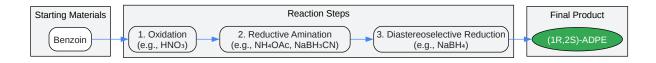
III. Experimental Protocols

Standardized protocols are crucial for the synthesis and characterization of (1R,2S)-2-Amino-1,2-diphenylethanol to ensure reproducibility and high purity.



A. Synthesis Protocol: Reductive Amination

A common route for the synthesis involves the stereoselective reduction of an α -amino ketone precursor.



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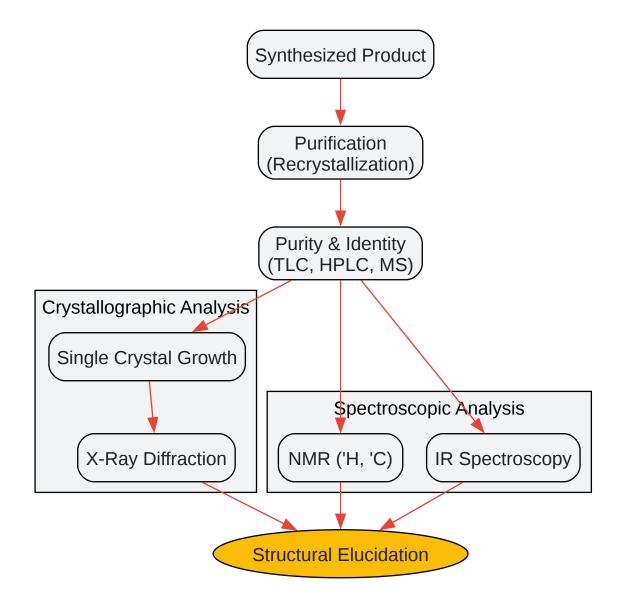
Caption: Synthetic workflow for (1R,2S)-2-Amino-1,2-diphenylethanol.

- Oxidation: Benzoin is oxidized to benzil using a suitable oxidizing agent like nitric acid.
- Reductive Amination: Benzil undergoes reductive amination with an ammonia source and a reducing agent to form the intermediate α-amino ketone.
- Diastereoselective Reduction: The α-amino ketone is reduced with a hydride agent such as sodium borohydride to yield the desired (1R,2S) diastereomer.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white to pale yellow crystalline solid.[1]

B. Structural Characterization Workflow

A systematic workflow is employed to confirm the identity, purity, and structure of the synthesized compound.





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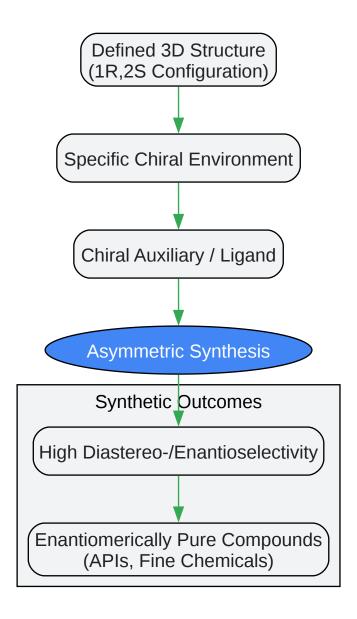
Caption: Experimental workflow for structural analysis.

- Purity Assessment: Techniques like Thin Layer Chromatography (TLC), High-Performance
 Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to assess the purity
 and confirm the molecular weight (213.28 g/mol) of the compound.[1][2]
- Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectra are acquired to confirm the chemical structure and functional groups.
- Crystallographic Analysis: For an unambiguous 3D structure, single crystals are grown and subjected to X-ray diffraction analysis.



IV. Logical Relationships: Structure to Application

The specific erythro (1R,2S) configuration is directly responsible for its utility as a chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in other molecules.



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Caption: Relationship between structure and application.

This detailed structural information is indispensable for rational catalyst design and for understanding the mechanism of stereochemical induction in reactions where (1R,2S)-2-



Amino-1,2-diphenylethanol is employed.

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